molecular formula C9H16O B12567687 Cycloheptanone, 3-ethyl-, (3S)- CAS No. 201727-84-6

Cycloheptanone, 3-ethyl-, (3S)-

Cat. No.: B12567687
CAS No.: 201727-84-6
M. Wt: 140.22 g/mol
InChI Key: UYVYAGKZXABQIC-QMMMGPOBSA-N
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Description

Cycloheptanone, 3-ethyl-, (3S)- is a chiral cyclic ketone with a seven-membered ring structure. This compound is notable for its unique stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanone, 3-ethyl-, (3S)- can be synthesized through several methods:

Industrial Production Methods

Industrial production of Cycloheptanone, 3-ethyl-, (3S)- often employs large-scale cyclization and decarboxylation processes, utilizing continuous flow reactors to maintain the necessary high temperatures and catalytic conditions. This ensures efficient production with high yields.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanone, 3-ethyl-, (3S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert Cycloheptanone, 3-ethyl-, (3S)- to alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, carboxylic acids, and substituted ketones, depending on the specific reagents and conditions used.

Scientific Research Applications

Cycloheptanone, 3-ethyl-, (3S)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Cycloheptanone, 3-ethyl-, (3S)- exerts its effects involves its interaction with specific molecular targets and pathways. Its unique stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A six-membered ring ketone with similar reactivity but different ring size.

    Cyclooctanone: An eight-membered ring ketone with different steric and electronic properties.

    Tropinone: A bicyclic ketone with distinct structural features and biological activity.

Uniqueness

Cycloheptanone, 3-ethyl-, (3S)- is unique due to its seven-membered ring structure and specific stereochemistry, which can influence its reactivity and interactions in ways that differ from other cyclic ketones. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

201727-84-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3S)-3-ethylcycloheptan-1-one

InChI

InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(10)7-8/h8H,2-7H2,1H3/t8-/m0/s1

InChI Key

UYVYAGKZXABQIC-QMMMGPOBSA-N

Isomeric SMILES

CC[C@H]1CCCCC(=O)C1

Canonical SMILES

CCC1CCCCC(=O)C1

Origin of Product

United States

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